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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the selection of transformed yeast cells using
histidinol. This method offers a robust and specific selection strategy for yeast strains carrying
the HIS3 selectable marker, which is particularly useful in various molecular biology
applications, including protein expression, genetic screening, and drug discovery.

Introduction

Yeast transformation is a fundamental technique in molecular biology, enabling the introduction
of foreign DNA into yeast cells. A crucial step in this process is the selection of successfully
transformed cells. The HIS3 gene, which encodes imidazoleglycerol-phosphate dehydratase, is
a commonly used auxotrophic marker for selection in Saccharomyces cerevisiae.[1][2] This
enzyme catalyzes a key step in the biosynthesis of the amino acid histidine.[1][2][3]

Typically, selection for the HIS3 marker is performed on a synthetic defined (SD) medium
lacking histidine (histidine dropout medium). However, an alternative and often more stringent
selection can be achieved using a medium containing histidinol. Histidinol is a precursor in
the histidine biosynthesis pathway, and its conversion to L-histidine is dependent on a
functional HIS3 gene product. This application note details the principle and protocol for
histidinol-based selection of yeast transformants.

Principle of Histidinol-Based Selection
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The HIS3 gene encodes the enzyme imidazoleglycerol-phosphate dehydratase, which is
essential for the sixth step in the L-histidine biosynthesis pathway.[1][2][3] Yeast strains with a
non-functional his3 gene are auxotrophic for histidine and cannot grow on a medium lacking
this amino acid.

Histidinol is a metabolic intermediate that is converted to L-histidine in the final steps of the
biosynthesis pathway. By supplying histidinol in the growth medium, only yeast cells that have
been successfully transformed with a plasmid carrying a functional HIS3 gene can convert
histidinol to histidine and subsequently grow. Untransformed his3 mutant cells are unable to
utilize histidinol and will not survive. This method can provide a more stringent selection than
simple histidine dropout media by actively selecting for enzymatic function.

Materials and Reagents
Yeast Strains and Plasmids

e Saccharomyces cerevisiae strain auxotrophic for histidine (e.g., carrying a his3A mutation).

o Plasmid DNA carrying the HIS3 gene as a selectable marker.

Media and Solutions

e YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

 Sterile deionized water

e 1 M LiOAc (Lithium Acetate), sterile

e 50% (w/v) PEG 3350 (Polyethylene Glycol), sterile

» Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL

e Synthetic Defined (SD) medium components:
o Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate
o Ammonium sulfate

o Dextrose
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o Dropout supplement lacking histidine

o L-Histidinol dihydrochloride (FW: 214.09 g/mol )
e 1 M NaOH, sterile

Experimental Protocols

This section details the protocols for yeast transformation and subsequent selection on
histidinol-containing medium.

Preparation of Competent Yeast Cells

 Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with
shaking.

e The next day, dilute the overnight culture into 50 mL of fresh YPD medium to an ODsoo of
approximately 0.2.

e Incubate at 30°C with shaking until the ODsoo reaches 0.6-0.8.
o Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

» Discard the supernatant and wash the cells with 25 mL of sterile deionized water. Centrifuge
again.

e Resuspend the cell pellet in 1 mL of 100 mM LIOAc.

e The cells are now competent and ready for transformation. For optimal results, use freshly
prepared competent cells.

Yeast Transformation (Lithium Acetate/PEG Method)

« In a sterile microfuge tube, combine the following in order:
o 240 pL of 50% PEG 3350

o 36 uL of 1 M LiOAc
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o 10 pL of single-stranded carrier DNA (10 mg/mL, boiled for 5 minutes and immediately
cooled on ice before use)

o 1-5 pg of plasmid DNA (in < 74 pL of sterile water)

o 50 pL of competent yeast cells

» Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
 Incubate the tube at 42°C for 40-45 minutes (heat shock).

o Pellet the cells by centrifugation at 8,000 x g for 1 minute.

o Carefully remove the supernatant.

e Resuspend the cell pellet in 1 mL of sterile deionized water.

Preparation of Histidinol Selection Plates

» Prepare 1 liter of Synthetic Defined (SD) medium lacking histidine according to standard
recipes. This typically includes:

o 6.7 g Yeast Nitrogen Base without amino acids

o

5 g Ammonium Sulfate

[¢]

20 g Dextrose

[e]

Appropriate amino acid dropout supplement lacking histidine

[e]

20 g Agar
e Autoclave the medium to sterilize.
o Cool the autoclaved medium to approximately 55-60°C in a water bath.

e Prepare a 300 mM stock solution of L-histidinol dihydrochloride in sterile deionized water.
Filter-sterilize this solution using a 0.22 um filter.
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e Add 10 mL of the sterile 300 mM L-histidinol stock solution to the 1 liter of cooled SD
medium to achieve a final concentration of 3 mM.

e Mix gently but thoroughly and pour the plates.

» Allow the plates to solidify at room temperature.

Plating and Selection of Transformants

o Plate 100-200 pL of the resuspended transformed yeast cells onto the SD/-His + 3 mM
Histidinol plates.

¢ Incubate the plates at 30°C for 2-4 days, or until colonies appear.

e As a control, plate the transformation mix on a non-selective YPD plate to assess cell
viability after the transformation procedure, and on an SD/-His plate without histidinol to
compare colony formation. A negative control transformation (without plasmid DNA) should
also be plated on the selection plates to check for background growth.

Data Presentation

Quantitative data from a typical yeast transformation experiment using histidinol selection is
summarized below. The data represents the average number of colonies obtained per plate.

No Plasmid DNA (Negative

Selection Plate Plasmid DNA (+HIS3)

Control)
SD/-His ~250 colonies 0 colonies
SD/-His + 3 mM Histidinol ~200 colonies 0 colonies
YPD (viability control) Lawn of growth Lawn of growth

Note: Transformation efficiency can vary depending on the yeast strain, plasmid size, and
quality of reagents. The values presented are for illustrative purposes.

Visualizations
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Histidine Biosynthesis Pathway

The following diagram illustrates the L-histidine biosynthesis pathway in Saccharomyces
cerevisiae, highlighting the crucial step catalyzed by the HIS3 gene product.
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Caption: L-histidine biosynthesis pathway in S. cerevisiae.

Experimental Workflow

The diagram below outlines the key steps of the histidinol-based selection protocol.
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Caption: Workflow for histidinol-based yeast selection.
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Troubleshooting

Problem

Possible Cause

Suggested Solution

No colonies on selection plates

Poor transformation efficiency.

Optimize the transformation
protocol: use fresh, high-
quality plasmid DNA; ensure
competent cells are in the
optimal growth phase; verify
the heat shock temperature

and duration.

Incorrect histidinol

concentration.

Prepare a fresh stock solution
of histidinol and ensure the
final concentration in the plates
is 3 mM.

Inactive HIS3 gene on the

plasmid.

Verify the integrity and
sequence of the HIS3 gene on

your plasmid.

High background growth
(many colonies on negative

control plate)

Contamination of yeast strain

or media.

Use a fresh, verified his3
auxotrophic yeast strain.
Ensure all media and solutions

are sterile.

Incomplete histidine dropout.

Use high-quality dropout
supplements and yeast
nitrogen base to prepare the

selection media.

Slow or poor colony growth

Suboptimal growth conditions.

Ensure plates are incubated at
the correct temperature
(30°C).

Toxicity of histidinol at higher

concentrations.

While 3 mM is a standard
concentration, you can test a
range of histidinol
concentrations (e.g., 1-5 mM)
to find the optimal level for

your specific yeast strain.
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Conclusion

Histidinol-based selection provides a stringent and reliable method for isolating yeast
transformants carrying the HIS3 marker. By leveraging the enzymatic activity of the HIS3 gene
product, this technique can reduce background growth and ensure the selection of cells with a
functional histidine biosynthesis pathway. The detailed protocols and guidelines presented in
this application note will enable researchers to successfully implement this powerful selection
strategy in their yeast-based experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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